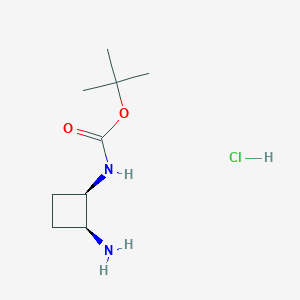

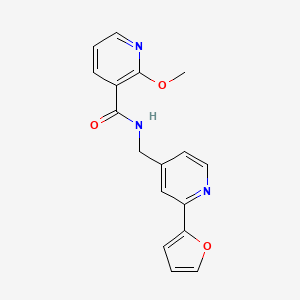

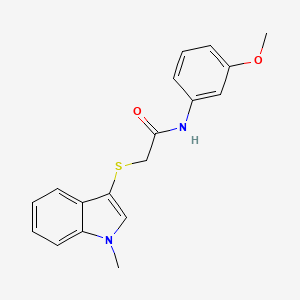

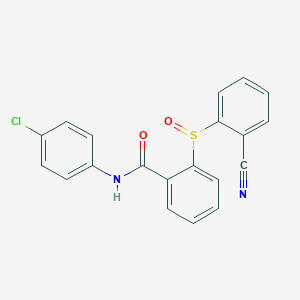

![molecular formula C24H25N5O2S B2889537 (4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1203402-39-4](/img/structure/B2889537.png)

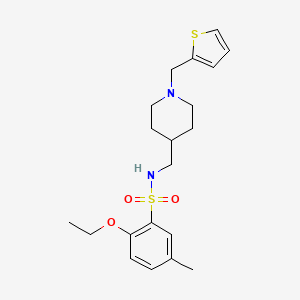

(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

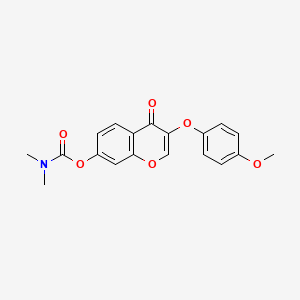

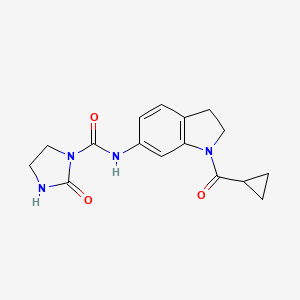

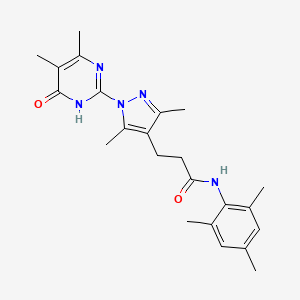

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a benzimidazole ring, and a piperidine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems in specific ways .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole could have several stereocenters, depending on the exact arrangement of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and location of any substituents, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

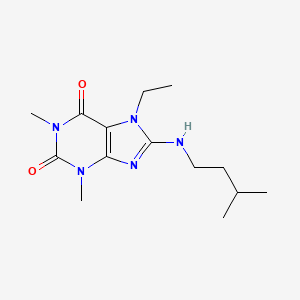

Fluorescence and Coordination Chemistry

Compounds with benzimidazole and related structures have been explored for their fluorescence properties and potential as fluorescent probes. For example, Zheng Wen-yao et al. (2012) synthesized a compound that showed strong fluorescence upon coordination with Zn^2+, suggesting applications in fluorescence-based sensing and detection technologies (Zheng Wen-yao, 2012).

Molecular Aggregation and Solvent Effects

A study by Matwijczuk et al. (2016) on thiadiazole derivatives demonstrated how solvent choice affects molecular aggregation, influencing the fluorescence properties. This research has implications for designing materials with specific optical properties, useful in material science and nanotechnology (Matwijczuk et al., 2016).

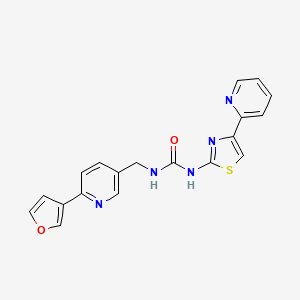

Antibacterial Screening

Thiazolyl pyrazole and benzoxazole derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, characterized by the presence of thiazole groups similar to the compound , show potential as leads for developing new antibacterial agents (V. P. Landage et al., 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-17-23(32-27-26-17)24(30)28-13-11-18(12-14-28)15-29-21-10-6-5-9-20(21)25-22(29)16-31-19-7-3-2-4-8-19/h2-10,18H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGZEGDCDBYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2889458.png)

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)

![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)